![molecular formula C16H17NO2 B12558547 Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- CAS No. 176039-99-9](/img/structure/B12558547.png)
Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- is a chemical compound known for its diverse applications in various scientific fields It is characterized by the presence of a benzene ring, an acetamide group, and a hydroxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to the formation of the desired compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves multi-step procedures that utilize raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes may have drawbacks in terms of sustainability due to low overall yields and severe effluent problems .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines .
Scientific Research Applications
Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of analgesic and antipyretic drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic compound.
Phenoxyacetamide: Known for its potential therapeutic applications.
Uniqueness
Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a benzene ring, acetamide group, and hydroxyphenyl ethyl group makes it a versatile compound with diverse applications .
Properties
CAS No. |
176039-99-9 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H17NO2/c18-15-8-6-13(7-9-15)10-11-17-16(19)12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19) |
InChI Key |
LRKMKJMUWJYINS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
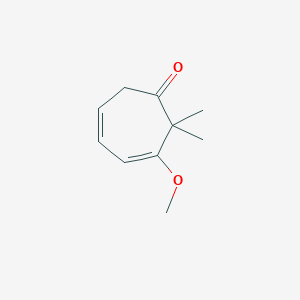
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
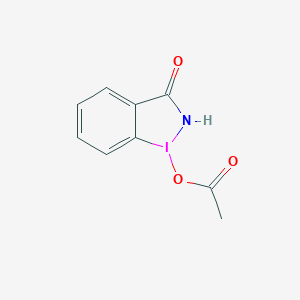
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)

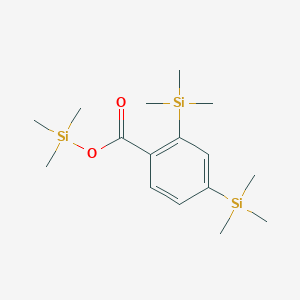
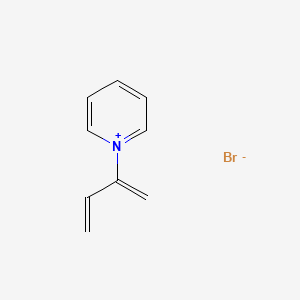
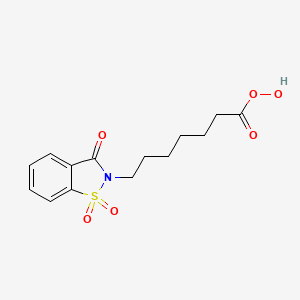
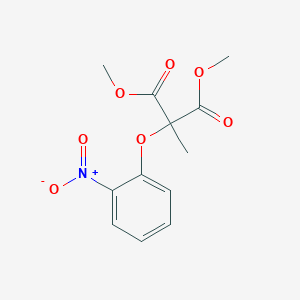
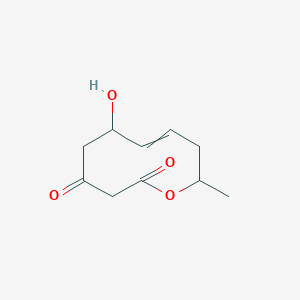
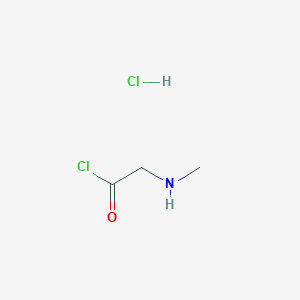
![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
